1,1-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one
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Overview
Description
1,1-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one is a chemical compound with the molecular formula C12H18O It is a derivative of naphthalene, characterized by the presence of a ketone group at the second position and six hydrogen atoms added to the naphthalene ring, making it a hexahydro derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one typically involves the hydrogenation of 2-naphthalenone. The process requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction can be summarized as follows:
2-Naphthalenone+H2Pd/C2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl-
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogen gas and robust catalysts ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,1-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic naphthalene ring can interact with lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenone: The parent compound without hydrogenation.
1,2,3,4-Tetrahydro-2-naphthalenone: A partially hydrogenated derivative.
2-Acetylnaphthalene: A similar compound with an acetyl group instead of a ketone.
Uniqueness
1,1-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one is unique due to its fully hydrogenated naphthalene ring and the presence of two methyl groups at the first position. This structural configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1609-25-2 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1,1-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C12H18O/c1-12(2)10-6-4-3-5-9(10)7-8-11(12)13/h3-8H2,1-2H3 |
InChI Key |
LQOBSLHZHXWKAO-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CCCC2)CCC1=O)C |
Canonical SMILES |
CC1(C2=C(CCCC2)CCC1=O)C |
Origin of Product |
United States |
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